molecular formula C12H11N3 B1581713 1H-Imidazole-1-propanenitrile, 2-phenyl- CAS No. 23996-12-5

1H-Imidazole-1-propanenitrile, 2-phenyl-

Cat. No. B1581713
CAS RN: 23996-12-5
M. Wt: 197.24 g/mol
InChI Key: BVYPJEBKDLFIDL-UHFFFAOYSA-N
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Description

“1H-Imidazole-1-propanenitrile, 2-phenyl-” is a chemical compound with the molecular formula C12H11N3. It has a molar mass of 197.24 g/mol .


Synthesis Analysis

While specific synthesis methods for “1H-Imidazole-1-propanenitrile, 2-phenyl-” were not found, imidazole compounds are generally synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole-1-propanenitrile, 2-phenyl-” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.08±0.1 g/cm3, a melting point of 99.5-101.5°C, and a boiling point of 418.3±47.0 °C . It is practically insoluble in water .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, such as this compound, have been reported to exhibit antibacterial activity . They could potentially be used in the development of new antibacterial drugs.

Antimycobacterial Activity

Imidazole derivatives have also shown antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

The anti-inflammatory activity of imidazole derivatives could make them useful in the treatment of inflammatory conditions .

Antitumor Activity

Imidazole derivatives have been found to exhibit antitumor activity . This suggests potential applications in cancer therapy.

Antidiabetic Activity

The antidiabetic activity of imidazole derivatives could make them useful in the treatment of diabetes .

Anti-allergic Activity

Imidazole derivatives have been reported to exhibit anti-allergic activity . This suggests potential applications in the treatment of allergic reactions.

Antipyretic Activity

The antipyretic (fever-reducing) activity of imidazole derivatives could make them useful in the treatment of fever .

Antiviral Activity

Imidazole derivatives have been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . Safety measures include avoiding breathing dust, rinsing immediately with plenty of water in case of contact with eyes, and seeking medical advice .

properties

IUPAC Name

3-(2-phenylimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYPJEBKDLFIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066947
Record name 1H-Imidazole-1-propanenitrile, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-1-propanenitrile, 2-phenyl-

CAS RN

23996-12-5
Record name 2PZ-CN
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23996-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-propanenitrile, 2-phenyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-phenyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1H-imidazole-1-propiononitrile
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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